2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride consists of a thienylmethyl group attached to an ethanamine backbone. The thioether sulfur (S) atom is part of the thienylmethyl moiety. The hydrochloride salt forms due to the protonation of the amino group by HCl .
Scientific Research Applications
Multifunctional Biocide Applications
2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride is related to compounds that have been explored for their multifunctional biocide properties. These compounds show broad spectrum activity against bacteria, fungi, and algae and are used in recirculating cooling water systems. They not only act as biocides but also offer biofilm and corrosion inhibition properties, highlighting their multifaceted applications in maintaining the integrity and efficiency of industrial systems (Walter & Cooke, 1997).
Crystal Structure and Analytical Characterization
Research into structurally similar compounds, such as N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, reveals detailed crystal structures that have been solved to understand their chemical behavior and potential applications. These studies provide foundational knowledge that aids in the development of new materials with tailored properties for various scientific and industrial applications (Silva et al., 2014).
Copper(I)/O2 Chemistry and Biological Relevance
Investigations into the sulfur donor atom effects on copper(I)/O2 chemistry have revealed insights into the reactivity and structural characteristics of copper complexes with sulfur-containing ligands. These studies are crucial for understanding the biological roles of copper enzymes and developing copper-based catalysts for industrial and environmental applications (Lee et al., 2010).
Synthetic Techniques and Chemical Reactions
The progress of synthetic techniques for thiopheneethamine compounds has been a subject of interest due to their importance as medicine intermediates. Various synthetic routes have been explored, offering insights into efficient production methods for these valuable compounds. Understanding these techniques is essential for the pharmaceutical industry and for advancing the synthesis of complex organic molecules (Cheng, 2005).
Properties
IUPAC Name |
2-(thiophen-3-ylmethylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS2.ClH/c8-2-4-10-6-7-1-3-9-5-7;/h1,3,5H,2,4,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDTUWRVBVSIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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